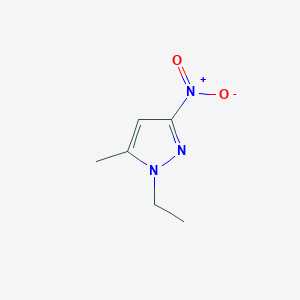![molecular formula C20H19ClN4O5S2 B2883654 3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide CAS No. 1087804-52-1](/img/structure/B2883654.png)
3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{N’-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl hydrazinecarbonyl group attached to a chloropyridinyl moiety, along with a dimethylphenyl benzene sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloropyridine with sulfonyl hydrazine to form the sulfonyl hydrazinecarbonyl intermediate. This intermediate is then reacted with 2,4-dimethylphenyl benzene sulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-{N’-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl or hydrazinecarbonyl groups.
Substitution: The chloropyridinyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyridine compounds.
科学研究应用
3-{N’-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It finds applications in the development of new materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 3-{N’-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl hydrazinecarbonyl group can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity. The chloropyridinyl moiety may also interact with cellular receptors or DNA, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-chloropyridine-3-sulfonamide: Shares the chloropyridinyl and sulfonamide groups but lacks the hydrazinecarbonyl and dimethylphenyl moieties.
N-(2,4-dimethylphenyl)benzenesulfonamide: Contains the dimethylphenyl benzene sulfonamide group but does not have the chloropyridinyl or hydrazinecarbonyl groups.
Uniqueness
3-{N’-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
属性
IUPAC Name |
3-[[(2-chloropyridin-3-yl)sulfonylamino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S2/c1-13-8-9-17(14(2)11-13)24-31(27,28)16-6-3-5-15(12-16)20(26)23-25-32(29,30)18-7-4-10-22-19(18)21/h3-12,24-25H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIWYUGWCZWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NNS(=O)(=O)C3=C(N=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
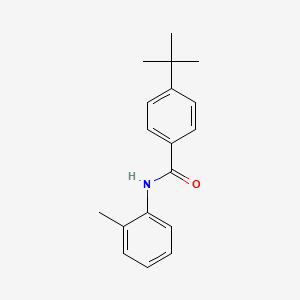


![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)
![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)
![(2Z)-2-[(2,5-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2883584.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2883585.png)
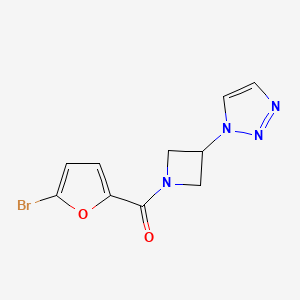
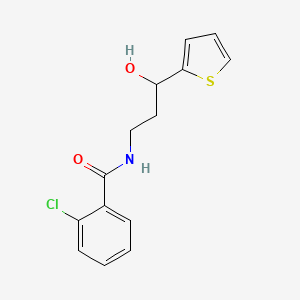
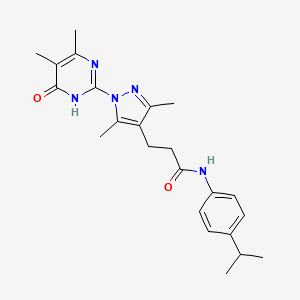
![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2883593.png)
